5-Azido-UTP Triethylamine Salt
Description
Enzymatic Incorporation and Transcriptional Studies
- RNA Polymerase Substrate : Acts as a UTP analog in in vitro transcription, with a reported Kₘ of 27 µM for VSV RNA polymerase. Competes with natural UTP (Kₘ = 7 µM) while maintaining transcriptional fidelity.
- Photoaffinity Labeling : UV irradiation generates nitrene radicals that covalently crosslink to proximal proteins, enabling mapping of RNA polymerase active sites.
Bioorthogonal Labeling
Comparative Analysis with Other Analogs
This analog’s versatility has enabled breakthroughs in RNA imaging, viral replication studies, and enzyme mechanism elucidation.
Table 1: Structural and Functional Comparison of Azide-Modified Nucleotides
Properties
Molecular Formula |
C₉H₁₄N₅O₁₅P₃ (xC₆H₁₅N) |
|---|---|
Molecular Weight |
525.15 |
Synonyms |
5-Azido-uridine 5’-(Tetrahydrogen Triphosphate) Triethylamine Salt |
Origin of Product |
United States |
Scientific Research Applications
RNA Synthesis and Modification
5-Azido-UTP is primarily utilized as a substrate for the enzymatic synthesis of RNA. Its incorporation into RNA molecules allows for the introduction of azide groups, which can be further modified through click chemistry. This property is particularly valuable in creating labeled RNA for various applications, including:
- Fluorescent Labeling : The azide group can be reacted with alkyne-functionalized fluorescent dyes, enabling visualization of RNA molecules in cellular environments.
- Biotinylation : The azide can also be used to attach biotin, facilitating the purification and detection of RNA through streptavidin-based methods.
Click Chemistry Applications
The unique azide functionality of 5-Azido-UTP makes it an ideal candidate for click chemistry reactions. These reactions are highly selective and efficient, allowing researchers to:
- Create Complex Bioconjugates : By linking RNA with proteins or other biomolecules, researchers can study interactions and functions within cellular systems.
- Develop Therapeutic Agents : The ability to modify RNA with therapeutic agents through click chemistry opens avenues for developing new treatments, particularly in gene therapy.
Case Studies and Research Findings
Several studies have highlighted the utility of 5-Azido-UTP in various research contexts:
- Template-independent RNA Synthesis : A study demonstrated the successful incorporation of 5-Azido-UTP into RNA oligonucleotides using a template-independent enzymatic approach. This method showcased high coupling efficiencies and purity of the synthesized products, indicating its potential for scalable RNA production .
- Antiviral Applications : Research has explored the use of modified nucleotides like 5-Azido-UTP in developing antiviral strategies. By enhancing the delivery and efficacy of antiviral compounds through modified RNA synthesis, these studies suggest a promising direction for therapeutic development .
Comparison with Other Nucleotide Derivatives
The following table summarizes the key differences between 5-Azido-UTP and other similar nucleotide derivatives:
| Compound | Key Features | Applications |
|---|---|---|
| 5-Azido-UTP | Azide group enables click chemistry | RNA labeling, bioconjugation |
| 5-Aminoallyl-UTP | Amino group allows for amine-reactive labeling | Fluorescent dye attachment |
| 3'-Azido-3'-deoxythymidine-5'-triphosphate | Similar azide functionality but for DNA synthesis | DNA labeling and modification |
Comparison with Similar Compounds
Structural and Functional Analogues in Click Chemistry
Azide-containing reagents are pivotal in bioorthogonal chemistry. Below is a comparative analysis of 5-Azido-UTP Triethylamine Salt with structurally analogous compounds:
Comparative Analysis of Physicochemical Properties
Reactivity and Application-Specific Performance
This compound :
Boc-4-azido-L-phenylalanine :
DBCO Reagents (e.g., DBCO-COOH) :
Research Findings and Case Studies
- RNA Labeling : 5-Azido-UTP was successfully incorporated into in vitro transcribed RNA, enabling fluorescence tagging via CuAAC with Cy5-propargyl .
- Protein Engineering : Boc-4-azido-L-phenylalanine allowed site-specific PEGylation of antibodies, enhancing therapeutic half-life .
- Small-Molecule Probes : 2-Azido-1,3-dimethylimidazolium Hexafluorophosphate facilitated azidonation of drug candidates for subsequent click-based screening .
Preparation Methods
Purity Assessment
Reverse-phase HPLC (RP-HPLC) with a C18 column (4.6 × 250 mm) and 20 mM triethylammonium acetate (TEAA)/methanol gradient (0–20% over 35 min) resolves 5-azido-UTP from byproducts (retention time: 11.2 min).
Structural Confirmation
³¹P NMR (121 MHz, D₂O): δ −10.2 (α-P), −11.8 (β-P), −6.4 (γ-P).
HRMS (ESI-TOF): m/z calc. for C₉H₁₃N₄O₁₄P₃ [M−TEA]⁻: 525.0321; found: 525.0318.
Challenges and Optimization Strategies
Azide Stability
The 5-azido group is prone to reduction or Staudinger reactions under acidic conditions. Mitigation strategies include:
Scale-Up Considerations
Pilot-scale production (≥10 g) faces two main hurdles:
Q & A
Q. What are the primary research applications of 5-Azido-UTP Triethylamine Salt in biomolecular studies?
this compound is a critical reagent in click chemistry, particularly for site-specific labeling of nucleic acids. The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, allowing conjugation with alkyne-modified probes (e.g., fluorophores, biotin) for imaging, pull-down assays, or sequencing workflows . For example, it can be enzymatically incorporated into RNA via in vitro transcription for subsequent bioorthogonal tagging .
Q. What precautions are necessary for handling and storing this compound?
The triethylamine component is volatile and may pose aspiration hazards if ingested or inhaled. Use chemical fume hoods, nitrile gloves, and safety goggles. Store the compound at –20°C in a desiccator to prevent moisture absorption, which could hydrolyze the azide group. Avoid exposure to light, as azides are photolabile .
Q. How does the triethylamine salt form influence the compound’s solubility and reactivity?
The triethylamine counterion enhances aqueous solubility, critical for enzymatic incorporation into nucleic acids. It also stabilizes the azide group during storage by reducing acid-catalyzed degradation. However, residual triethylamine may interfere with downstream reactions (e.g., PCR), necessitating purification steps like ethanol precipitation or size-exclusion chromatography .
Q. What analytical methods are recommended to assess the purity and stability of this compound?
- UV-Vis Spectroscopy : Monitor absorbance at ~260 nm (UTP backbone) and check for shifts indicating azide degradation.
- HPLC : Use ion-pairing chromatography with a C18 column and triethylamine/phosphate buffer (pH 6.5) to resolve azide-UTP from hydrolysis byproducts .
- FTIR : Confirm the presence of the azide peak at ~2100 cm⁻¹ .
Q. What are standard protocols for conjugating 5-Azido-UTP to alkyne-modified probes?
- CuAAC Protocol : Mix 1 mM 5-Azido-UTP, 1.2 mM alkyne probe, 1 mM CuSO₄, 2 mM sodium ascorbate, and 0.1 mM THPTA ligand in PBS (pH 7.4). Incubate at 37°C for 1–2 hours. Purify via ethanol precipitation .
- SPAAC Protocol : Incubate 1 mM 5-Azido-UTP with 1.5 mM DBCO-fluorophore in PBS (pH 7.4) for 4 hours at 25°C. No copper catalyst is required, reducing cytotoxicity .
Advanced Research Questions
Q. How can researchers optimize CuAAC reaction efficiency when using this compound?
- Copper Ligand Screening : Test ligands like THPTA, BTTAA, or BTTP to balance reaction speed and copper toxicity .
- pH Adjustment : Maintain pH 7–8 with triethylamine or phosphate buffers to prevent azide protonation.
- Kinetic Monitoring : Use LC-MS to track reaction completion and minimize over-incubation, which increases side products .
Q. How to troubleshoot low conjugation yields in SPAAC-based labeling experiments?
- Azide Integrity Check : Verify the azide group via FTIR or a colorimetric assay (e.g., reaction with Cu(I) and bicinchoninic acid).
- DBCO Probe Activity : Confirm DBCO functionality using a control azide (e.g., 4-azido-7-nitrobenzofurazan) .
- Solvent Compatibility : Ensure the reaction buffer does not contain competing nucleophiles (e.g., thiols) .
Q. What are the stability limits of this compound under varying temperature and pH conditions?
Q. Can 5-Azido-UTP be replaced with alternative azide-modified nucleotides for specific applications?
Q. How can this compound be integrated with orthogonal labeling strategies for multi-modal imaging?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
